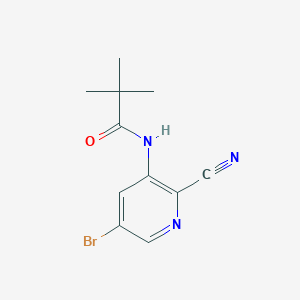

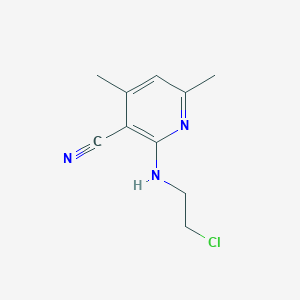

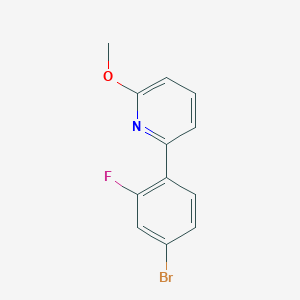

2-(2-Chloroethylamino)-4,6-dimethylnicotinonitrile

Übersicht

Beschreibung

The compound “2-(2-Chloroethylamino)-4,6-dimethylnicotinonitrile” is a complex organic molecule. It contains a chloroethylamino group, which is common in many pharmaceuticals and industrial chemicals . It also contains a nitrile group, which is a functional group consisting of a carbon triple-bonded to a nitrogen .

Chemical Reactions Analysis

The chemical reactions of this compound would likely depend on the conditions and the other reactants present. The chloroethylamino group could potentially undergo substitution reactions with other nucleophiles .Wissenschaftliche Forschungsanwendungen

Molecular Structure Analysis

Studies have focused on the molecular and crystal structures of compounds related to 2-(2-Chloroethylamino)-4,6-dimethylnicotinonitrile. For instance, the molecular and crystal structures of derivatives resulting from sequential transformations have been analyzed using single crystal diffraction, characterized by IR and 1H NMR spectra, and simulated reaction pathways using density functional theory (DFT) (Koval’, Y. I., et al., 2017).

Corrosion Inhibition

Newly synthesized furanylnicotinamidine derivatives, including those related to 2-(2-Chloroethylamino)-4,6-dimethylnicotinonitrile, have been investigated for their corrosion inhibition action on carbon steel in acidic solutions. These studies utilized weight loss, potentiodynamic polarization, electrochemical impedance spectroscopy, and electrochemical frequency modulation techniques, indicating high efficiency and potential as green corrosion inhibitors (Fouda, A., et al., 2020).

Optical and Electronic Applications

Research has also explored the potential use of 2-(2-Chloroethylamino)-4,6-dimethylnicotinonitrile derivatives as materials for optical and electronic applications. Synthesis, crystal structure studies, and solvatochromic behavior of derivatives have been reported, with implications for their use in nonlinear optical materials and other electronic devices (Bogdanov, G., et al., 2019).

Photodynamic Therapy

Amphiphilic zinc(II) phthalocyanines substituted with 2-(dimethylamino)ethylthio moieties and their N-alkylated derivatives have been prepared, with a focus on their application in photodynamic therapy. These compounds demonstrated significant photocytotoxicity against various cancer cell lines, indicating their potential as effective agents in cancer treatment (Duan, W., et al., 2010).

Wirkmechanismus

Target of Action

Compounds similar to “2-(2-Chloroethylamino)-4,6-dimethylnicotinonitrile”, such as nitrogen mustards, typically target DNA in cells . They bind to the DNA, causing cross-linking and preventing the DNA from being properly copied or read, which can lead to cell death .

Mode of Action

“2-(2-Chloroethylamino)-4,6-dimethylnicotinonitrile” likely interacts with its targets through a process called alkylation. This involves the transfer of an alkyl group from the compound to its target, often a molecule in a cell such as DNA .

Result of Action

If “2-(2-Chloroethylamino)-4,6-dimethylnicotinonitrile” acts similarly to other nitrogen mustards, it may lead to cell death by preventing cells from properly reading or copying their DNA .

Action Environment

The action, efficacy, and stability of “2-(2-Chloroethylamino)-4,6-dimethylnicotinonitrile” could potentially be influenced by various environmental factors. These might include the presence of other chemicals, the pH of the environment, temperature, and more .

Eigenschaften

IUPAC Name |

2-(2-chloroethylamino)-4,6-dimethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3/c1-7-5-8(2)14-10(9(7)6-12)13-4-3-11/h5H,3-4H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNMYSTVELIKTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)NCCCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (2Z)-[5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetate](/img/structure/B1441267.png)

![8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane](/img/structure/B1441270.png)

![5-Fluorospiro[indoline-3,4'-piperidine]](/img/structure/B1441274.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1441282.png)